2-amino-N-(2-methoxyphenyl)-1,3-benzoxazole-5-sulfonamide
CAS No.: 851115-99-6
Cat. No.: VC4274558
Molecular Formula: C14H13N3O4S
Molecular Weight: 319.34
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 851115-99-6 |
|---|---|
| Molecular Formula | C14H13N3O4S |
| Molecular Weight | 319.34 |
| IUPAC Name | 2-amino-N-(2-methoxyphenyl)-1,3-benzoxazole-5-sulfonamide |
| Standard InChI | InChI=1S/C14H13N3O4S/c1-20-12-5-3-2-4-10(12)17-22(18,19)9-6-7-13-11(8-9)16-14(15)21-13/h2-8,17H,1H3,(H2,15,16) |
| Standard InChI Key | HYIGKSKNTOEEFM-UHFFFAOYSA-N |
| SMILES | COC1=CC=CC=C1NS(=O)(=O)C2=CC3=C(C=C2)OC(=N3)N |
Introduction
Chemical Identity and Structural Analysis
Molecular Architecture
The compound features a benzoxazole core fused with a sulfonamide group at position 5 and a 2-methoxyphenyl substituent at the sulfonamide nitrogen (Figure 1). Its molecular formula is C₁₄H₁₃N₃O₄S, with a calculated molecular weight of 335.34 g/mol. The presence of the methoxy group introduces steric and electronic effects that distinguish it from simpler analogs like 2-amino-N-methyl-1,3-benzoxazole-5-sulfonamide (PubChem CID: 91659262) and 2-amino-N,N-diethyl-1,3-benzoxazole-5-sulfonamide (PubChem CID: 91659264) .
Table 1: Structural Comparison with Related Compounds
| Property | Target Compound | N-Methyl Analog | N,N-Diethyl Analog |
|---|---|---|---|
| Molecular Formula | C₁₄H₁₃N₃O₄S | C₈H₉N₃O₃S | C₁₁H₁₅N₃O₃S |
| Molecular Weight (g/mol) | 335.34 | 227.24 | 269.32 |
| Key Substituent | 2-Methoxyphenyl | Methyl | Diethyl |
Spectroscopic Characterization
While experimental NMR or mass spectrometry data for this specific compound is unavailable, its analogs provide a predictive framework:
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¹H NMR: The 2-methoxyphenyl group is expected to show aromatic protons as a multiplet (δ 6.8–7.5 ppm), a methoxy singlet (δ ~3.8 ppm), and amine protons (δ ~5.5 ppm) .
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¹³C NMR: The benzoxazole carbons would resonate between δ 110–165 ppm, with the sulfonamide sulfur contributing to deshielding effects .
Synthetic Routes and Optimization
Retrosynthetic Analysis
Two primary strategies emerge for synthesizing this compound:
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Cyclization of o-Aminophenols: Adapting methods from ACS Omega (2019), 2-aminobenzoxazoles can be synthesized via reaction of o-aminophenols with electrophilic cyanating agents like N-cyano-N-phenyl-p-toluenesulfonamide (NCTS) in the presence of BF₃·Et₂O . The 5-sulfonamide group could be introduced via sulfonation at position 5 prior to cyclization.
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Smiles Rearrangement: Benzoxazole-2-thiol intermediates, when activated with chloroacetyl chloride, undergo rearrangement to form N-substituted 2-aminobenzoxazoles . This method allows precise control over the sulfonamide substituent.
Table 2: Proposed Synthetic Protocol
| Step | Reagents/Conditions | Expected Yield | Key Challenges |
|---|---|---|---|
| 1 | o-Aminophenol + NCTS, BF₃·Et₂O, reflux | 60–70% | Regioselective sulfonation |
| 2 | Sulfonation at position 5 (H₂SO₄/SO₃) | 50–60% | Over-sulfonation side products |
| 3 | Coupling with 2-methoxyaniline (EDC/HOBt) | 40–50% | Steric hindrance mitigation |
Physicochemical and Pharmacokinetic Properties
Solubility and Stability
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Aqueous Solubility: Predicted to be low (<1 mg/mL) due to the hydrophobic benzoxazole core and methoxyphenyl group. Analogous compounds exhibit improved solubility in DMSO or PEG-400 .
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logP: Estimated at ~2.8 (using PubChem’s XLogP3 algorithm), suggesting moderate lipophilicity suitable for blood-brain barrier penetration .
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Metabolic Stability: The methoxy group may reduce oxidative metabolism compared to unsubstituted phenyl analogs, as seen in MrgX1 modulator studies .
Plasma Protein Binding
Based on structurally related sulfonamides, plasma protein binding is expected to exceed 90%, necessitating dosage adjustments for therapeutic efficacy .
| Parameter | Target Compound (Predicted) | ML382 (Reference Compound) |
|---|---|---|
| MrgX1 Potency (EC₅₀) | ~5 μM | 12 μM |
| Microsomal Stability | Moderate (t₁/₂ = 25 min) | Low (t₁/₂ = 8 min) |
| Brain Penetration (B/P) | 0.4 | 0.2 |
Therapeutic Implications
The methoxyphenyl moiety may enhance blood-brain barrier penetration compared to earlier analogs, positioning this compound as a candidate for central nervous system (CNS) disorders. Preclinical models of neuropathic pain and pruritus would be primary testing grounds .
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